2-Methyl-1H-indole-6-carboxylic acid
Overview
Description
2-Methyl-1H-indole-6-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . The compound’s structure consists of an indole ring substituted with a methyl group at the 2-position and a carboxylic acid group at the 6-position.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which include 2-methyl-1h-indole-6-carboxylic acid, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes that contribute to their biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response .
Result of Action
Indole derivatives are known to exert a variety of biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
For instance, the presence of certain bacteria in the gut can influence the metabolism of indole derivatives .
Biochemical Analysis
Biochemical Properties
Indoles, including 2-Methyl-1H-indole-6-carboxylic acid, play a main role in cell biology . They interact with various enzymes, proteins, and other biomolecules. Specific interactions of this compound with enzymes or proteins have not been reported yet.
Cellular Effects
Indole derivatives are known to have various biologically vital properties and can affect cell function . They have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Metabolic Pathways
Indole and its derivatives, including this compound, are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . Specific metabolic pathways involving this compound have not been reported yet.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1H-indole-6-carboxylic acid can be achieved through various methods. One common approach involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and potassium carbonate in toluene, yielding 2-(2-nitrophenyl)acrylate, which is then cyclized to form the indole derivative . Another method includes the deprotection of N-methylated indole esters using lithium hydroxide in the presence of tetrahydrofuran .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Scientific Research Applications
2-Methyl-1H-indole-6-carboxylic acid has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Methyl-1H-indole-6-carboxylic acid include:
- Indole-2-carboxylic acid
- Indole-3-carboxylic acid
- Methyl indole-2-carboxylate
- Ethyl indole-2-carboxylate
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 2-position and the carboxylic acid group at the 6-position influences its reactivity and interactions with biological targets .
Properties
IUPAC Name |
2-methyl-1H-indole-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-4-7-2-3-8(10(12)13)5-9(7)11-6/h2-5,11H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOBYAWCBMAUQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50504609 | |
Record name | 2-Methyl-1H-indole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50504609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73177-33-0 | |
Record name | 2-Methyl-1H-indole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50504609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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